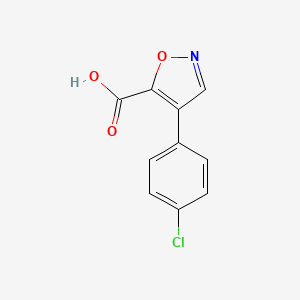

4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a chlorophenyl group and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method includes the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form 4-chlorobenzohydroxamic acid, which is then cyclized to form the oxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the chlorophenyl group or the oxazole ring, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups replacing the chlorine atom or modifying the oxazole ring.

科学的研究の応用

Chemical Synthesis

4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid serves as an important intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of new compounds with potentially valuable properties. The compound's reactivity is enhanced by the presence of the carboxylic acid group, which can engage in esterification and amidation reactions, making it a versatile building block in organic synthesis.

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, certain derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its utility in developing antimicrobial agents .

- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties. The oxazole ring structure may play a crucial role in modulating inflammatory pathways, although further studies are required to elucidate the exact mechanisms involved.

Pharmaceutical Development

The compound is under investigation for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutics. Preliminary studies suggest that modifications to its structure could enhance its efficacy against various diseases, including cancer and infectious diseases. For example, research into related oxazole derivatives has shown promise in targeting cancer cell lines, indicating that this compound could be explored for similar applications .

Agricultural Applications

In agricultural science, derivatives of isoxazoline compounds (which include this compound) have been identified as effective plant growth regulators. These compounds can inhibit unwanted plant growth while promoting yield increases in crops. They can be formulated with other agricultural chemicals to enhance their effectiveness against pests and weeds .

Material Science

The compound is also being explored for applications in material science. Its unique chemical properties allow it to be used as a precursor for synthesizing novel materials with specific functionalities. This includes potential applications in polymers and coatings where enhanced chemical stability or specific reactivity is desired.

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

- Antimicrobial Activity : A study showed that derivatives exhibited varying degrees of antimicrobial activity against specific pathogens. For example, one derivative inhibited Enterococcus faecium with a growth inhibition zone of 15 mm .

- Cancer Cell Line Studies : Research demonstrated that modifications of oxazole derivatives could lead to promising results against cancer cell lines such as HCT-116 and PC-3, indicating potential for further development into therapeutic agents .

- Plant Growth Regulation : Field trials indicated that certain formulations containing isoxazoline derivatives effectively reduced weed proliferation while enhancing crop yield by up to 20% under controlled conditions .

作用機序

The mechanism of action of 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The oxazole ring and the chlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also play a role in binding to target proteins, enhancing the compound’s biological activity.

類似化合物との比較

4-(4-Chlorophenyl)-1,2-oxazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

4-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

4-(4-Methylphenyl)-1,2-oxazole-5-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness: 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the specific positioning of the chlorophenyl group and the carboxylic acid group, which can influence its reactivity and biological activity. The presence of the chlorine atom can also enhance its ability to participate in substitution reactions, making it a versatile intermediate in synthetic chemistry.

生物活性

4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2-oxazole ring, which is known for its role in various biological activities. The presence of the 4-chlorophenyl group is crucial as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2-oxazole compounds exhibit notable anticancer properties. For instance, a series of 1,2-oxadiazole derivatives were tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics like Prodigiosin, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9a | MCF-7 | 0.48 |

| 9b | MCF-7 | 0.78 |

| 9c | HCT-116 | 0.19 |

| Prodigiosin | MCF-7 | 1.93 |

| Prodigiosin | HCT-116 | 2.84 |

Flow cytometry analysis revealed that these compounds induced apoptosis in MCF-7 cells by increasing caspase-3/7 activity and arresting the cell cycle at the G1 phase .

The mechanism through which this compound exerts its effects primarily involves the modulation of apoptotic pathways. Studies have shown that it enhances the expression of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic factors like Bcl-2 . This dual action promotes cell death in cancerous cells while sparing normal cells.

Antimicrobial Properties

In addition to its anticancer effects, derivatives of this compound have demonstrated antimicrobial activity against various pathogens. For example, certain oxazole derivatives exhibited effectiveness against Gram-positive bacteria and fungi such as Candida albicans. This broad-spectrum activity suggests potential applications in treating infections alongside cancer therapy .

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In silico studies have been conducted to predict the toxicity of this compound derivatives. These studies indicated a favorable safety profile with low toxicity to non-cancerous cell lines compared to their potent effects on cancer cells .

Case Studies and Experimental Findings

Several case studies highlight the therapeutic potential of this compound:

- MCF-7 Cell Line Study : A study evaluated the effects of various oxazole derivatives on MCF-7 cells, revealing that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activity .

- In Vivo Models : Animal models treated with selected oxazole derivatives showed reduced tumor growth compared to control groups, reinforcing the potential for clinical applications in oncology .

- Comparative Analysis : A comparative study against established anticancer agents demonstrated that some derivatives not only matched but exceeded the efficacy of traditional chemotherapeutics in specific assays .

化学反応の分析

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes classical reactions to form derivatives, including acid chlorides, esters, and amides:

-

Acid Chloride Formation :

Reaction with thionyl chloride (SOCl₂) produces the corresponding acid chloride, a key intermediate for further derivatization. Conditions involve refluxing in anhydrous dichloromethane or toluene . -

Amide Synthesis :

4 4 Chlorophenyl 1 2 oxazole 5 carboxylic acid+R NH2EDC HOBtN Alkylamide derivative

Coupling reactions with amines (e.g., 2-chloroacetamide) in the presence of coupling agents like EDC/HOBt yield substituted amides. For example:

Table 1: Representative Derivatives and Yields

| Derivative | Reagents | Yield | Reference |

|---|---|---|---|

| Acid Chloride | SOCl₂, DCM, reflux | 85-90% | |

| Ethyl Ester | EtOH, H₂SO₄ (cat.) | 78% | |

| Benzylamide | Benzylamine, EDC/HOBt | 82% |

Oxazole Ring Functionalization

The oxazole ring participates in electrophilic substitution and cycloaddition reactions:

-

Halogenation :

Chlorination or bromination at the 3-position occurs using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under radical conditions . -

Nucleophilic Substitution :

The 4-chlorophenyl group directs substitution reactions. For example, reaction with alkoxides or thiols replaces the chlorine atom under basic conditions .

Table 2: Oxazole Ring Modification Examples

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 3-Bromo-4-(4-chlorophenyl)oxazole | 75% |

| Methoxylation | NaOMe, DMF, 60°C | 3-Methoxy derivative | 68% |

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

-

Oxazolone Formation :

Treatment with ethyl chloroformate and 4-methylmorpholine induces cyclodehydration to form 1,3-oxazol-5(4H)-one derivatives . -

Isoxazole-to-Oxadiazole Conversion :

Reaction with hydrazine followed by oxidative cyclization yields 1,2,4-oxadiazole derivatives, which exhibit antimicrobial activity .

Metal-Catalyzed Cross-Coupling

The chlorophenyl group enables Suzuki-Miyaura couplings with aryl boronic acids:

4 4 Chlorophenyl oxazole+Ar B OH 2Pd PPh K CO Biaryl derivatives

-

Conditions : Pd(PPh₃)₄ catalyst, toluene/water, 80°C.

-

Yields : 70-85% depending on the boronic acid substituent.

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Antimicrobial Agents :

Amide derivatives (e.g., with 4-methylbenzyl groups) show potent activity against Candida albicans (MIC = 8 μg/mL) . -

Immunomodulators :

Hydrazide derivatives inhibit T-cell proliferation (IC₅₀ = 12 μM) by targeting JAK/STAT pathways .

Stability and Reactivity Insights

-

pH Sensitivity : The carboxylic acid group deprotonates in basic media (pH > 8), enhancing solubility but reducing stability .

-

Thermal Stability : Decomposition occurs above 200°C, confirmed by TGA analysis .

Key Research Findings

-

Synthetic Efficiency : Continuous flow reactors optimize yields (up to 97%) for acid chloride intermediates.

-

Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial potency .

-

Mechanistic Studies : DFT calculations reveal that the oxazole ring’s electron-deficient nature directs electrophilic attacks to the 3-position .

特性

IUPAC Name |

4-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-12-15-9(8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIPMIFCHQEYRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(ON=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。